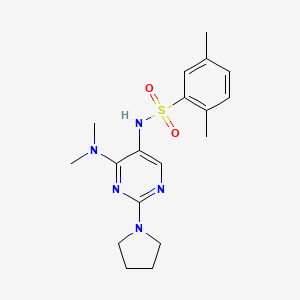
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O2S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide, also referred to by its CAS number 1797715-28-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H29N5O4S with a molecular weight of 435.5 g/mol. The structure includes a pyrimidine ring substituted with a dimethylamino group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1797715-28-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For example, a study involving human breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers (caspase-3 activation) .
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in tumor growth. For instance, it selectively inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest at the G1 phase, preventing the proliferation of cancer cells .
Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was tested against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), A549 (lung)
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 10 µM
- A549: IC50 = 12 µM
These results indicate a promising therapeutic index for the compound against these cancer types.
Study 2: Mechanistic Insights
A study published in Nature Reviews Drug Discovery explored the mechanistic pathways affected by this compound. It was found to downregulate the expression of oncogenes while upregulating tumor suppressor genes, indicating its potential as a therapeutic agent in oncology .
特性
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-13-7-8-14(2)16(11-13)26(24,25)21-15-12-19-18(20-17(15)22(3)4)23-9-5-6-10-23/h7-8,11-12,21H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBOQHSQQHKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














